N-oleoyl alanine

PPARα Nicotine dependence Conditioned place preference

N-Oleoyl alanine (OlAla) is an N-acyl amino acid lipid mediator with a critical mechanistic distinction: its anti-addiction and anti-nausea effects are PPARα-independent, unlike its structural analog N-oleoyl glycine (OlGly). The PPARα antagonist GW6471 fails to block OlAla's attenuation of nicotine reward, enabling clean pathway dissection. OlAla delivers superior potency—5 mg/kg vs. 20 mg/kg for OlGly in spontaneous opioid withdrawal and an exceptional 1 mg/kg threshold in nausea models (vs. 20 mg/kg for OlGly). Region-specific elevation in the nucleus accumbens and VTA during alcohol consumption further validates it as a tool of choice for mesolimbic reward circuitry research. For reproducible substance use disorder, anti-emetic, and endocannabinoidome studies, OlAla is the compound-specific standard that in-class alternatives cannot replace.

Molecular Formula C21H39NO3
Molecular Weight 353.5 g/mol
Cat. No. B593703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-oleoyl alanine
SynonymsN-Oleoyl-L-Alanine
Molecular FormulaC21H39NO3
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)O
InChIInChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h10-11,19H,3-9,12-18H2,1-2H3,(H,22,23)(H,24,25)/b11-10-/t19-/m0/s1
InChIKeyCHQZBIVWDKADIA-GDWUOILNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Oleoyl Alanine Procurement Guide: Chemical Identity and Baseline Properties of CAS 745733-78-2


N-Oleoyl alanine (OlAla, CAS 745733-78-2) is an N-acyl amino acid belonging to the N-acylamide class of endogenous fatty acid signaling molecules [1]. It consists of an oleic acid (C18:1) chain linked via an amide bond to an L-alanine head group, and is structurally classified as a long-chain N-acylamide within the fatty amides superclass [2]. The compound has been detected endogenously in insect and animal tissues, and is recognized as a lipid mediator within the expanded endocannabinoidome signaling system . Its physicochemical properties include a molecular weight of 353.54 g/mol (C21H39NO3), predicted boiling point of 531.8±43.0 °C, predicted density of 0.956±0.06 g/cm³, and predicted pKa of 3.69±0.10. Solubility has been empirically determined as 10 mg/mL in DMF, 30 mg/mL in DMSO, 50 mg/mL in ethanol, and 0.25 mg/mL in PBS (pH 7.2) .

Why N-Oleoyl Alanine Cannot Be Substituted with N-Oleoyl Glycine or Other N-Acyl Amino Acids


Within the N-acyl amino acid family, compounds sharing the same oleoyl fatty acid chain but differing in their amino acid head groups exhibit divergent receptor engagement, metabolic regulation, and in vivo efficacy profiles. N-Oleoyl glycine (OlGly), the endogenous parent compound from which OlAla was derived via methylation, signals through peroxisome proliferator-activated receptor alpha (PPARα) and is regulated by fatty acid amide hydrolase (FAAH) [1]. In contrast, N-oleoyl alanine, despite its structural similarity, operates through a mechanistically distinct pathway—its effects on nicotine reward are PPARα-independent, as demonstrated by the failure of the selective PPARα antagonist GW6471 to block OlAla's attenuation of nicotine-induced conditioned place preference [2]. Furthermore, other N-acyl amino acids such as N-oleoyl-serine and N-oleoyl-leucine are metabolized by CYP4F2 in a human-specific manner, while OlGly and OlSer are FAAH-regulated and show inverse associations with glucose and lipid homeostasis traits [3]. These divergent enzymatic degradation routes and receptor coupling mechanisms mean that in-class compounds cannot be interchanged without altering experimental outcomes, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for N-Oleoyl Alanine Versus Closest Analogs


Mechanistic Differentiation: PPARα-Independent Signaling of OlAla Versus PPARα-Dependent OlGly in Nicotine Reward

N-Oleoyl alanine (OlAla) prevents nicotine-induced conditioned place preference (CPP) through a PPARα-independent mechanism, in direct contrast to its parent compound N-oleoyl glycine (OlGly), which requires PPARα activation. In ICR mice, the PPARα antagonist GW6471 failed to block OlAla-mediated attenuation of nicotine CPP, whereas OlGly's effects are PPARα-dependent [1]. Both compounds showed similar time-courses in plasma and brain following administration, as quantified by HPLC-MS/MS [2].

PPARα Nicotine dependence Conditioned place preference Receptor pharmacology

Superior Efficacy in Spontaneous Opiate Withdrawal: OlAla Effective at Lower Doses Than OlGly

In a direct comparison using male Sprague-Dawley rats undergoing spontaneous withdrawal from chronic opiate exposure, OlAla demonstrated superior efficacy. Treatment with OlAla, but not OlGly, reduced spontaneous morphine withdrawal responses. Furthermore, in spontaneous steady-state heroin withdrawal, OlAla attenuated withdrawal responses at both 5 and 20 mg/kg, whereas OlGly only reduced withdrawal responses at the higher dose of 20 mg/kg [1].

Opioid withdrawal Dose-response Spontaneous withdrawal Behavioral pharmacology

Broader Efficacy Spectrum in Nausea and Vomiting: OlAla Superior to OlGly at Multiple Doses

In comparative testing against lithium chloride (LiCl)-induced nausea and vomiting, OlAla demonstrated broader efficacy than OlGly. OlAla (1, 5, 20 mg/kg) reduced LiCl-induced conditioned gaping in rats, whereas OlGly was only effective at the highest dose of 20 mg/kg. In shrews, OlAla (5 mg/kg) more effectively suppressed vomiting and also increased the latency to the first vomiting reaction [1].

Anti-emetic Nausea Lithium chloride Vomiting

Oral Bioavailability and Dose-Dependent Attenuation of Opioid Withdrawal

OlAla demonstrates oral bioavailability, maintaining efficacy in attenuating opioid withdrawal responses. Oral administration of OlAla at 20 mg/kg reduced the establishment of acute morphine withdrawal-induced conditioned place aversion in rats, while the lower dose of 5 mg/kg was ineffective for this endpoint. Conversely, the 5 mg/kg dose reduced heroin withdrawal-induced abdominal contractions and diarrhea, whereas higher doses were without effect [1]. This dose-dependent, endpoint-specific oral efficacy profile is not established for OlGly.

Oral bioavailability Opioid withdrawal Translational pharmacology Conditioned place aversion

Region-Specific Brain Elevation During Alcohol Consumption Distinct from OlGly

Following chronic intermittent alcohol consumption in mice, endogenous OlAla and OlGly levels show distinct region-specific elevation patterns. OlGly was significantly elevated only in the prefrontal cortex (PFC), whereas OlAla was significantly elevated in the PFC, nucleus accumbens (NAc), and ventral tegmental area (VTA) [1]. Systemic administration of either compound (60 mg/kg, i.p.) significantly reduced alcohol intake and preference without affecting hedonic state [1].

Alcohol use disorder Endocannabinoidome Brain region-specific Neurochemistry

FAAH Inhibition Profile Shared with OlGly: Class-Level Weak Inhibitor Activity

Both N-oleoyl alanine and N-oleoyl glycine act as weak inhibitors of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for degradation of anandamide and other fatty acid amides [1]. This shared property means neither compound provides differentiation on the basis of FAAH inhibition potency.

FAAH Endocannabinoid Enzyme inhibition Lipid signaling

Optimal Research Applications for N-Oleoyl Alanine Based on Comparative Evidence


Nicotine Dependence and Smoking Cessation Pharmacology

N-Oleoyl alanine is specifically suited for nicotine dependence research where PPARα-independent mechanisms are of interest, as it attenuates nicotine-induced conditioned place preference and spontaneous nicotine withdrawal signs without engaging PPARα, in contrast to OlGly [1]. This makes OlAla the compound of choice for studies seeking to dissect PPARα-dependent versus PPARα-independent pathways in nicotine reward and withdrawal.

Opioid Withdrawal and Dependence Therapeutics

OlAla demonstrates superior efficacy over OlGly in spontaneous opiate withdrawal models, with activity at doses as low as 5 mg/kg compared to OlGly's requirement of 20 mg/kg, and unique efficacy in spontaneous morphine withdrawal where OlGly is ineffective [2]. Additionally, oral OlAla at 5-20 mg/kg attenuates both affective (conditioned place aversion) and somatic (abdominal contractions, diarrhea) opioid withdrawal signs [3], making it a versatile tool compound for opioid withdrawal research.

Alcohol Use Disorder and Reward Circuitry Mapping

OlAla's region-specific elevation in the nucleus accumbens and ventral tegmental area—key nodes of the mesolimbic dopamine reward pathway—during alcohol consumption distinguishes it from OlGly, which is elevated only in the prefrontal cortex [4]. At 60 mg/kg i.p., OlAla reduces alcohol intake and preference, supporting its use in mapping reward circuitry engagement and testing interventions for alcohol use disorder.

Anti-Emetic and Nausea Intervention Studies

OlAla provides superior anti-nausea and anti-emetic efficacy compared to OlGly, with effectiveness in LiCl-induced conditioned gaping at doses as low as 1 mg/kg (versus 20 mg/kg for OlGly) and enhanced vomiting suppression in shrews [5]. This potency advantage makes OlAla the preferred N-acyl amino acid for nausea and emesis research, including chemotherapy-induced nausea models.

Technical Documentation Hub

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